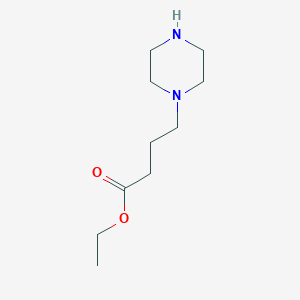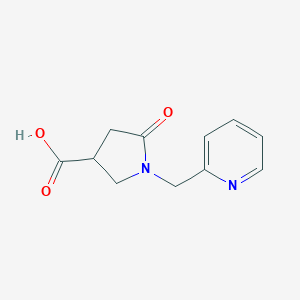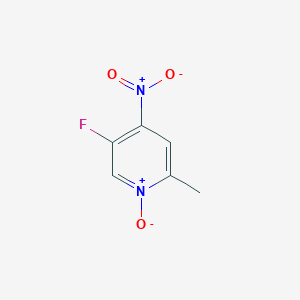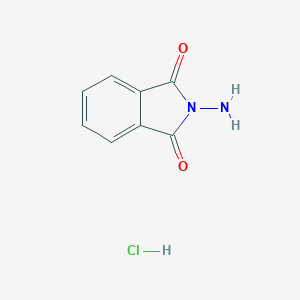
2-Aminoisoindoline-1,3-dione hydrochloride
Overview
Description
2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It has a molecular weight of 198.60 g/mol .
Synthesis Analysis
The synthesis of 2-Aminoisoindoline-1,3-dione hydrochloride and its derivatives has been reported in several studies . For instance, one study reported the synthesis, molecular modeling, and in vitro biological evaluation of novel substituted N-amino phthalamide derivatives . Another study described a green and convenient approach for the synthesis of a series of 4H-pyrans using 2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles .Molecular Structure Analysis
The molecular structure of 2-Aminoisoindoline-1,3-dione hydrochloride can be represented by the InChI code:InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Aminoisoindoline-1,3-dione hydrochloride include a molecular weight of 198.60 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The compound has a topological polar surface area of 63.4 Ų .Scientific Research Applications
2-Aminoisoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It’s an aromatic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .
- Pharmaceutical Synthesis : The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
- Herbicides : The compound could be used in the development of herbicides .
- Colorants and Dyes : The compound has potential applications in the production of colorants and dyes .
- Polymer Additives : It could be used as an additive in polymer synthesis .
- Organic Synthesis : The compound is used in organic synthesis .
- Photochromic Materials : The compound has potential applications in the development of photochromic materials .
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
- Pharmaceutical Synthesis : The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
- Herbicides : The compound could be used in the development of herbicides .
- Colorants and Dyes : The compound has potential applications in the production of colorants and dyes .
- Polymer Additives : It could be used as an additive in polymer synthesis .
- Organic Synthesis : The compound is used in organic synthesis .
- Photochromic Materials : The compound has potential applications in the development of photochromic materials .
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
- Pharmaceutical Synthesis : The structure-activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .
- Herbicides : The compound could be used in the development of herbicides .
- Colorants and Dyes : The compound has potential applications in the production of colorants and dyes .
- Polymer Additives : It could be used as an additive in polymer synthesis .
- Organic Synthesis : The compound is used in organic synthesis .
- Photochromic Materials : The compound has potential applications in the development of photochromic materials .
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones .
Future Directions
In terms of future directions, one study suggested that 2-amino phthalamide scaffold derivatives exhibited good antimicrobial and anticancer activities and might be used as leads for further optimization . This indicates potential future research directions in the development of new drug candidates with improved antimicrobial and anticancer activities.
properties
IUPAC Name |
2-aminoisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c9-10-7(11)5-3-1-2-4-6(5)8(10)12;/h1-4H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPFXJGIHPMEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90603665 | |
| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoisoindoline-1,3-dione hydrochloride | |
CAS RN |
1198286-64-4 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198286-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90603665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



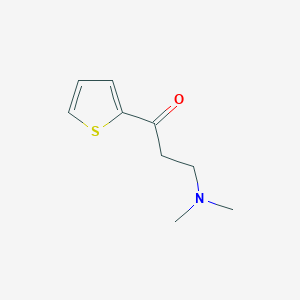
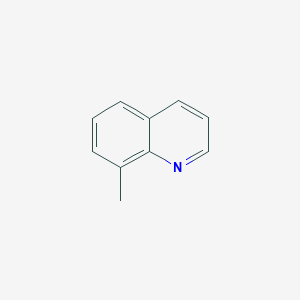
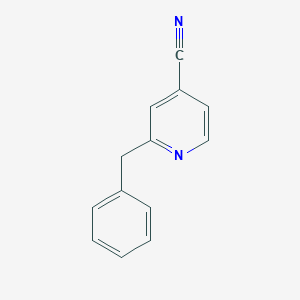
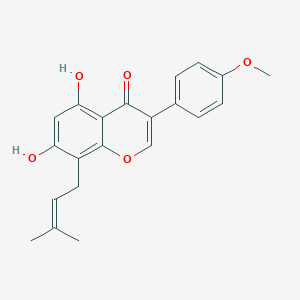
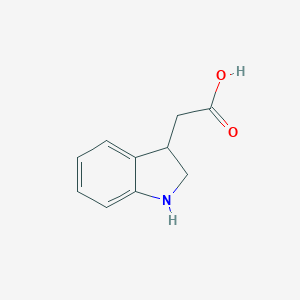
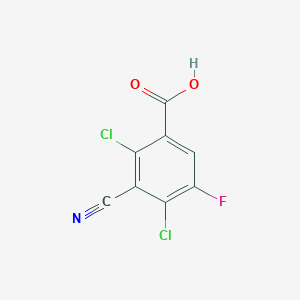
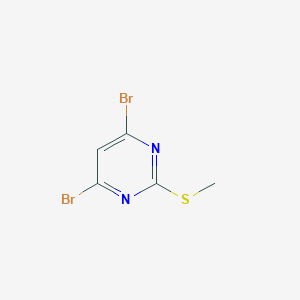
![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)
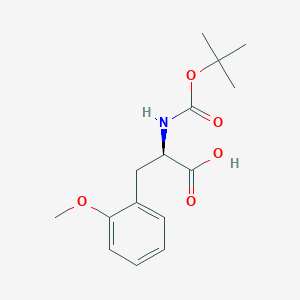
![7-hydroxyfuro[4,3,2-de]chromen-4(2H)-one](/img/structure/B175559.png)
![3-(Methylthio)-6,7-dihydrobenzo[c]thiophen-4(5H)-one](/img/structure/B175560.png)
